

Spectroscopic Analysis of 2-Ethyl-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-1-hexene

Cat. No.: B155198

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-1-hexene** (CAS No. 1632-16-2), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for **2-Ethyl-1-hexene**. The quantitative data are summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2-Ethyl-1-hexene** were acquired to elucidate its proton and carbon framework.

^1H NMR Spectroscopic Data of 2-Ethyl-1-hexene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.69	s	2H	=CH ₂ (a)
2.01	q	2H	-CH ₂ - (b)
1.96	t	2H	=C-CH ₂ - (c)
1.37-1.26	m	4H	-CH ₂ -CH ₂ - (d, e)
1.02	t	3H	-CH ₃ (f)
0.88	t	3H	-CH ₃ (g)

¹³C NMR Spectroscopic Data of **2-Ethyl-1-hexene**

Chemical Shift (δ) ppm	Assignment
152.09	=C< (h)
105.70	=CH ₂ (i)
38.64	=C-CH ₂ - (j)
31.84	-CH ₂ - (k)
29.35	-CH ₂ - (l)
23.14	-CH ₂ - (m)
14.15	-CH ₃ (n)
12.39	-CH ₃ (o)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Ethyl-1-hexene** was obtained from a liquid film.

Key IR Absorption Bands of **2-Ethyl-1-hexene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3077	Medium	=C-H stretch (vinylidene)
2959, 2928, 2872	Strong	C-H stretch (alkane)
1644	Medium	C=C stretch (alkene)
1463	Medium	C-H bend (alkane)
887	Strong	=C-H bend (vinylidene out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **2-Ethyl-1-hexene** provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Major Mass Spectral Fragments of 2-Ethyl-1-hexene

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
112	15	[M] ⁺ (Molecular Ion)
83	100	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
70	30	[C ₅ H ₁₀] ⁺
55	85	[C ₄ H ₇] ⁺
41	70	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **2-Ethyl-1-hexene**.

NMR Spectroscopy

A sample of **2-Ethyl-1-hexene** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), inside a 5 mm NMR tube. The solution is filtered to remove any particulate matter. The NMR tube is then placed in the spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity. The spectra are then acquired, processed (typically via Fourier transformation), and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For the analysis of a liquid sample such as **2-Ethyl-1-hexene**, a neat (undiluted) spectrum is typically obtained. A single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

For a volatile liquid like **2-Ethyl-1-hexene**, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. In the ion source, the molecules are typically ionized by electron impact (EI). The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethyl-1-hexene**.

General Workflow for Spectroscopic Analysis



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